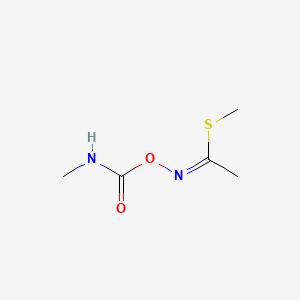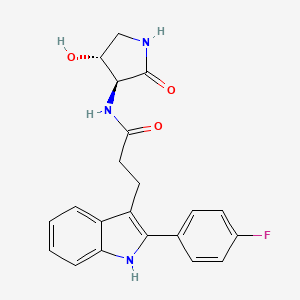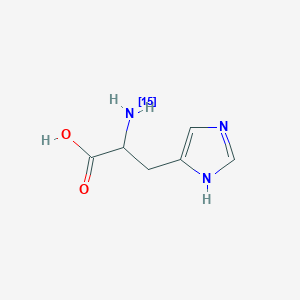
DL-Histidine-15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Histidine-15N is a stable isotope-labeled compound where the nitrogen atom in the histidine molecule is replaced with the nitrogen-15 isotope. This compound is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. The incorporation of the nitrogen-15 isotope allows for detailed studies of molecular interactions and metabolic pathways using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: DL-Histidine-15N can be synthesized through the incorporation of nitrogen-15 into the histidine molecule. This process typically involves the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing precursors in the synthesis of histidine. The reaction conditions must be carefully controlled to ensure the incorporation of the nitrogen-15 isotope without altering the chemical structure of histidine.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using nitrogen-15 labeled precursors. The process includes several steps such as fermentation, extraction, and purification to obtain the final product with high isotopic purity. The production process is designed to be efficient and cost-effective, ensuring a consistent supply of this compound for research purposes.
Analyse Des Réactions Chimiques
Types of Reactions: DL-Histidine-15N undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form histidine derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in this compound with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce histidine derivatives with altered functional groups, while reduction can yield reduced forms of histidine.
Applications De Recherche Scientifique
DL-Histidine-15N has a wide range of applications in scientific research:
Chemistry: Used in nuclear magnetic resonance spectroscopy to study molecular interactions and dynamics.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in drug development and pharmacokinetics to understand the metabolism and distribution of nitrogen-containing compounds.
Industry: Applied in the production of labeled compounds for research and development purposes.
Mécanisme D'action
The mechanism of action of DL-Histidine-15N involves its incorporation into biological molecules, allowing researchers to trace its movement and interactions within biological systems. The nitrogen-15 isotope acts as a marker, enabling detailed studies of metabolic pathways and molecular interactions. The molecular targets and pathways involved depend on the specific research application, such as studying protein synthesis or nitrogen metabolism.
Comparaison Avec Des Composés Similaires
DL-Histidine-15N is unique due to its nitrogen-15 labeling, which distinguishes it from other histidine compounds. Similar compounds include:
L-Histidine-15N: A single enantiomer of histidine labeled with nitrogen-15.
DL-Histidine-13C: Histidine labeled with carbon-13 instead of nitrogen-15.
L-Histidine-13C,15N: Histidine labeled with both carbon-13 and nitrogen-15.
The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in certain research applications, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Propriétés
Formule moléculaire |
C6H9N3O2 |
|---|---|
Poids moléculaire |
156.15 g/mol |
Nom IUPAC |
2-(15N)azanyl-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/i7+1 |
Clé InChI |
HNDVDQJCIGZPNO-CDYZYAPPSA-N |
SMILES isomérique |
C1=C(NC=N1)CC(C(=O)O)[15NH2] |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (4S)-4-[4-[(1-methylcyclobutyl)carbamoyl]piperidin-1-yl]azepane-1-carboxylate](/img/structure/B11929692.png)
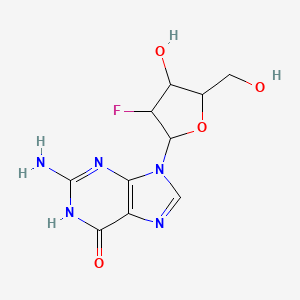


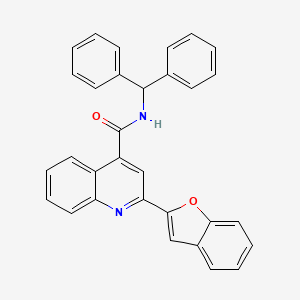
![5'-Cyclopropylspiro[cyclohexane-1,1'-furo[3,4-c]pyridine]-3',4'-dione](/img/structure/B11929714.png)
![2-(2,6-dioxopiperidin-3-yl)-4-[2-[3-[4-[6-[6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]piperazin-1-yl]-3-oxopropoxy]ethylamino]isoindole-1,3-dione](/img/structure/B11929720.png)

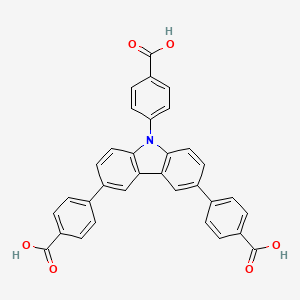
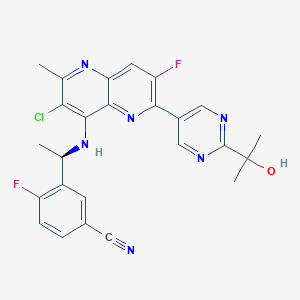
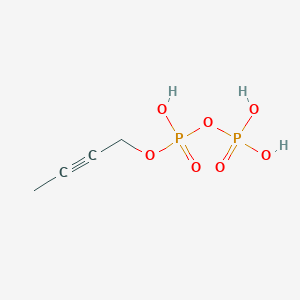
![4-[2-[7-[3-[6-(6-Aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B11929747.png)
